5-keto-D-gluconic acid
Overview
Description
5-Keto-D-gluconic acid is a valuable compound with a wide range of applications in the chemical and food industries. It is commonly used as a precursor for manufacturing tartaric acid, which has numerous industrial uses . This compound is produced through the oxidation of D-glucose by specific strains of bacteria, such as Gluconobacter oxydans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The production of 5-keto-D-gluconic acid typically involves the biotransformation of D-glucose using Gluconobacter oxydans. This bacterium carries out an incomplete oxidation of sugars, resulting in nearly quantitative yields of oxidation products . The process involves the following steps:
Oxidation of D-glucose to D-gluconate: This step is catalyzed by membrane-bound glucose dehydrogenase.
Oxidation of D-gluconate to 5-keto-D-gluconate: This step is facilitated by gluconate dehydrogenase.
Industrial Production Methods
In industrial settings, the production of this compound is optimized through genetic engineering of Gluconobacter strains. For instance, overexpression of the gene encoding gluconate:NADP-5 oxidoreductase in Gluconobacter oxydans has been shown to enhance the accumulation of this compound . Additionally, optimizing fermentation conditions, such as reducing browning levels during fermentation, can significantly increase the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Keto-D-gluconic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce tartaric acid.
Reduction: It can be reduced to form other derivatives, such as 2-keto-L-gulonic acid.
Common Reagents and Conditions
Major Products
Tartaric Acid: A significant product formed from the oxidation of this compound.
2-Keto-L-gulonic Acid: A product formed from the reduction of this compound.
Scientific Research Applications
5-Keto-D-gluconic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-keto-D-gluconic acid involves its role as an intermediate in the oxidation of D-glucose by Gluconobacter oxydans. The bacterium uses membrane-bound dehydrogenases to catalyze the oxidation of D-glucose to D-gluconate and subsequently to 5-keto-D-gluconate . These reactions are part of the bacterial respiratory chain, where reducing equivalents derived from the oxidative processes are transferred to oxygen .
Comparison with Similar Compounds
Similar Compounds
2-Keto-D-gluconic Acid: Another keto acid derived from D-gluconate, used in similar applications.
2,5-Diketo-D-gluconic Acid: A compound formed through further oxidation of 5-keto-D-gluconic acid.
Uniqueness
This compound is unique due to its specific role as a precursor for tartaric acid production and its involvement in the microbial oxidation of D-glucose. Its ability to be converted into valuable products like tartaric acid and 2-keto-L-gulonic acid highlights its importance in various industrial and scientific applications .
Properties
IUPAC Name |
(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4+,5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSRJDGCGRAUAR-MROZADKFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C(=O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H]([C@H](C(=O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3470-36-8 (hemicalcium salt) | |
Record name | 5-Ketogluconic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046927 | |
Record name | D-xylo-5-Hexulosonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
815-89-4, 5287-64-9 | |
Record name | 5-Ketogluconic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Oxo-D-gluconic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005287649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-xylo-5-Hexulosonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-OXO-D-GLUCONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5168T78Z4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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